molecular formula C5H8F3NO3 B13151355 3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B13151355
M. Wt: 187.12 g/mol
InChI Key: XFKCTRPAIFFYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an aminomethyl group, a trifluoromethyl group, and a hydroxy group attached to a butanoic acid backbone. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with trifluoroacetic acid and formaldehyde under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the recovery and recycling of reagents and solvents are essential considerations in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Scientific Research Applications

3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

3-(aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C5H8F3NO3/c6-5(7,8)4(12,2-9)1-3(10)11/h12H,1-2,9H2,(H,10,11)

InChI Key

XFKCTRPAIFFYRO-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CN)(C(F)(F)F)O

Origin of Product

United States

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